molecular formula C21H17BrN4O3 B11262983 N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 942035-02-1

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11262983
CAS No.: 942035-02-1
M. Wt: 453.3 g/mol
InChI Key: WHWURFHFYYLJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-bromophenyl group: This step might involve a substitution reaction using a brominated reagent.

    Attachment of the 4-methoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

    Solvents: Common organic solvents like dichloromethane, ethanol, and toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
  • N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
  • N-(4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Uniqueness

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The combination of the pyrazolo[1,5-a]pyrazine core with the specific substituents also contributes to its distinct characteristics.

Properties

CAS No.

942035-02-1

Molecular Formula

C21H17BrN4O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17BrN4O3/c1-29-17-8-2-14(3-9-17)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-16-6-4-15(22)5-7-16/h2-12H,13H2,1H3,(H,23,27)

InChI Key

WHWURFHFYYLJPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.